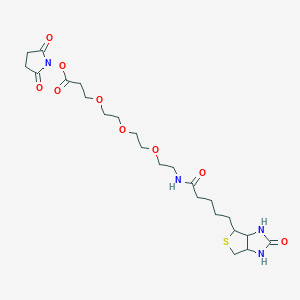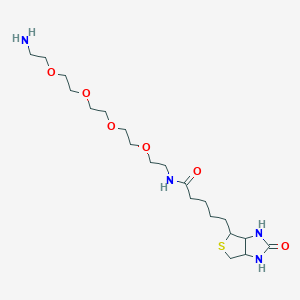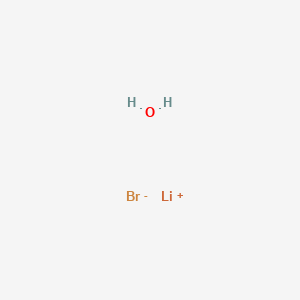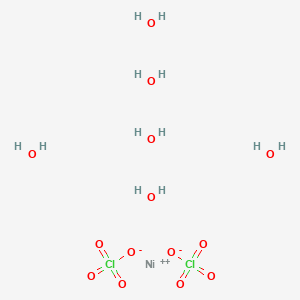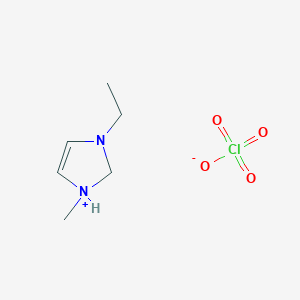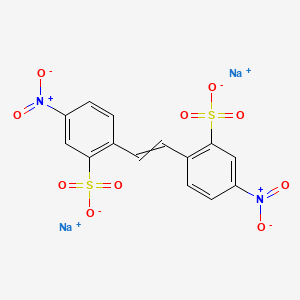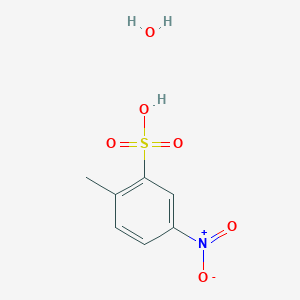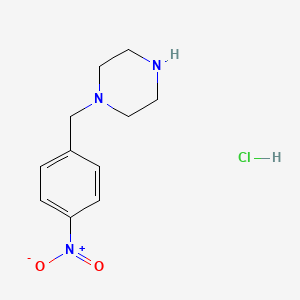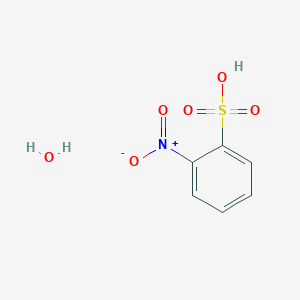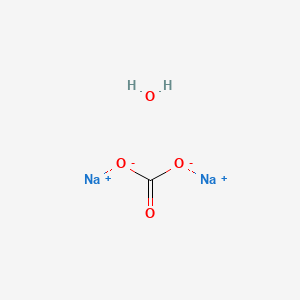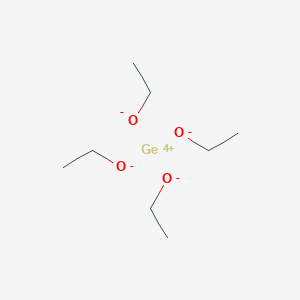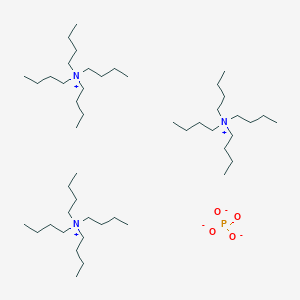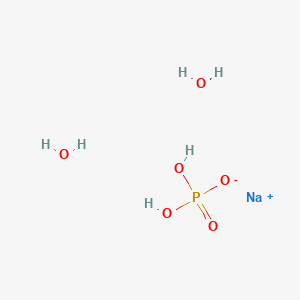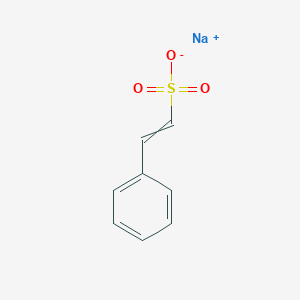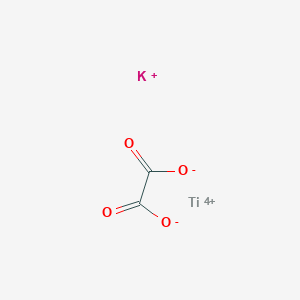
Potassium;oxalate;titanium(4+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium;oxalate;titanium(4+), also known as potassium titanium oxalate, is a chemical compound with the formula K2TiO(C2O4)2. It is a white crystalline solid that is soluble in water. This compound is often used in various scientific and industrial applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
Potassium;oxalate;titanium(4+) can be synthesized through the reaction of titanium dioxide (TiO2) with oxalic acid (H2C2O4) and potassium hydroxide (KOH). The reaction typically occurs in an aqueous solution under controlled temperature and pH conditions. The general reaction is as follows:
TiO2+2H2C2O4+2KOH→K2TiO(C2O4)2+2H2O
Industrial Production Methods
In industrial settings, the production of potassium;oxalate;titanium(4+) involves similar chemical reactions but on a larger scale. The process includes the dissolution of titanium dioxide in oxalic acid, followed by the addition of potassium hydroxide. The mixture is then heated to facilitate the reaction and the resulting product is crystallized and purified.
化学反应分析
Types of Reactions
Potassium;oxalate;titanium(4+) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form titanium dioxide and carbon dioxide.
Reduction: It can be reduced to form lower oxidation states of titanium.
Substitution: It can undergo ligand exchange reactions with other oxalate or metal complexes.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a catalyst.
Substitution: Other metal oxalates or complexing agents in aqueous solutions.
Major Products Formed
Oxidation: Titanium dioxide (TiO2) and carbon dioxide (CO2).
Reduction: Lower oxidation states of titanium compounds.
Substitution: Various metal oxalate complexes.
科学研究应用
Potassium;oxalate;titanium(4+) has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of titanium-based materials and catalysts.
Biology: Employed in studies involving metal ion interactions and enzyme inhibition.
Medicine: Investigated for its potential use in antimicrobial and anticancer therapies.
Industry: Utilized in the production of pigments, coatings, and as a catalyst in various chemical processes
作用机制
The mechanism by which potassium;oxalate;titanium(4+) exerts its effects involves the interaction of titanium ions with biological molecules. Titanium ions can bind to proteins and enzymes, altering their structure and function. This interaction can inhibit enzyme activity and disrupt cellular processes, leading to antimicrobial and anticancer effects .
相似化合物的比较
Similar Compounds
Titanium(IV) oxide (TiO2): A common titanium compound used in pigments and photocatalysis.
Potassium ferrioxalate (K3[Fe(C2O4)3]): A similar oxalate complex used in photochemical studies.
Titanium(IV) chloride (TiCl4): Used in the production of titanium metal and as a catalyst.
Uniqueness
Potassium;oxalate;titanium(4+) is unique due to its specific combination of titanium and oxalate ions, which imparts distinct chemical and physical properties. Its solubility in water and ability to form stable complexes make it valuable in various applications .
属性
IUPAC Name |
potassium;oxalate;titanium(4+) |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2O4.K.Ti/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);;/q;+1;+4/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDOORYZQSEMGM-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].[K+].[Ti+4] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2KO4Ti+3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
